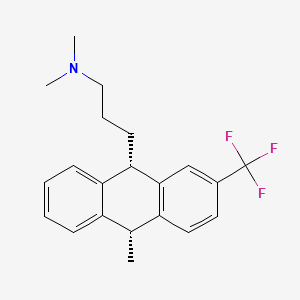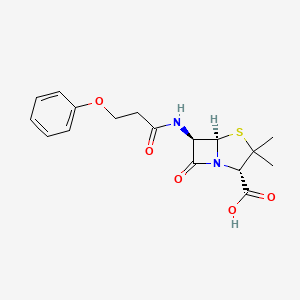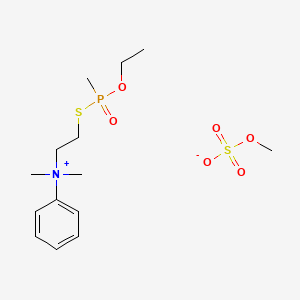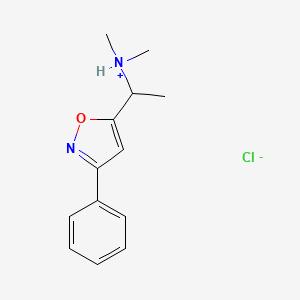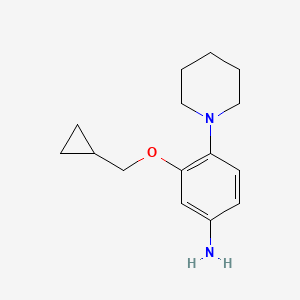
Tetrachlorostannane;triphenylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is notable for its unique combination of tin and triphenylphosphine, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrachlorostannane;triphenylphosphanium typically involves the reaction of tin tetrachloride (SnCl₄) with triphenylphosphine (PPh₃). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
SnCl4+PPh3→SnCl4(PPh3)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrachlorostannane;triphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds.
Applications De Recherche Scientifique
Tetrachlorostannane;triphenylphosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of organotin compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Industry: It is employed in the production of polymers and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Tetrachlorostannane;triphenylphosphanium involves its interaction with cellular components. The compound can target mitochondria, leading to disruption of mitochondrial function and induction of apoptosis in cancer cells . The triphenylphosphine moiety facilitates its accumulation in mitochondria, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
- Tetrachlorostannane;triphenylphosphine oxide
- Tetrachlorostannane;triphenylphosphine sulfide
Comparison: Tetrachlorostannane;triphenylphosphanium is unique due to its specific combination of tin and triphenylphosphine, which imparts distinct reactivity and biological activity. Compared to its analogs, it exhibits enhanced mitochondrial targeting and potential anticancer properties .
Propriétés
Numéro CAS |
17668-10-9 |
|---|---|
Formule moléculaire |
C18H16Cl4PSn+ |
Poids moléculaire |
523.8 g/mol |
Nom IUPAC |
tetrachlorostannane;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.4ClH.Sn/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;/h1-15H;4*1H;/q;;;;;+4/p-3 |
Clé InChI |
PJJSBZYLNGNKJA-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Sn](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13731762.png)


